

Bromo-PEG1-C2-azide molecular weight

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Compound of Interest

Compound Name: Bromo-PEG1-C2-azide

Cat. No.: B8106284

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An In-depth Technical Guide to Bromo-PEG1-C2-azide

For researchers, scientists, and drug development professionals, understanding the characteristics and applications of bifunctional linkers is crucial for the successful design of novel therapeutics. **Bromo-PEG1-C2-azide** is a hetero-bifunctional linker that plays a significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties and a detailed experimental workflow for its application.

Core Molecular Data

The fundamental properties of **Bromo-PEG1-C2-azide** are summarized below. This data is essential for accurate experimental planning, including reaction stoichiometry and analytical characterization.

Property	Value
Molecular Weight	194.03 g/mol [1][2]
Chemical Formula	C4H8BrN3O[2][3][4]
CAS Number	1144106-65-9
Purity	>98%
Solubility	Soluble in DMSO, DCM, DMF
Storage	Store at -20°C



Application in PROTAC Synthesis

Bromo-PEG1-C2-azide serves as a versatile linker for conjugating a target protein-binding ligand with an E3 ubiquitin ligase-binding ligand. Its bifunctional nature, featuring a bromide and an azide group, allows for sequential conjugation reactions. The azide group can participate in "click chemistry," such as copper-catalyzed or strain-promoted alkyne-azide cycloaddition, while the bromide acts as a leaving group in nucleophilic substitution reactions.

Experimental Protocol: Synthesis of a PROTAC using Bromo-PEG1-C2-azide

This protocol outlines a general procedure for the two-step synthesis of a PROTAC using **Bromo-PEG1-C2-azide**.

Step 1: Nucleophilic Substitution with an E3 Ligase Ligand

- Reagents and Materials:
 - E3 ligase ligand containing a nucleophilic functional group (e.g., a phenol or amine)
 - Bromo-PEG1-C2-azide
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Potassium carbonate (K2CO3) or a suitable non-nucleophilic base
 - Nitrogen or Argon atmosphere
 - Reaction vessel
 - Stirring apparatus
 - Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)
 for reaction monitoring
- Procedure:
 - 1. Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF under an inert atmosphere.



- 2. Add K2CO3 (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
- 3. Add **Bromo-PEG1-C2-azide** (1.2 equivalents) to the reaction mixture.
- 4. Stir the reaction at room temperature or gently heat to 40-50°C.
- 5. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
- 6. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- 7. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- 8. Purify the resulting azide-functionalized E3 ligase ligand by flash column chromatography.

Step 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

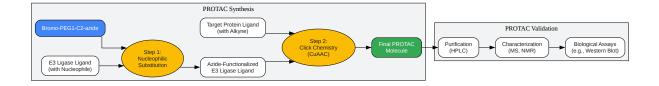
- Reagents and Materials:
 - Azide-functionalized E3 ligase ligand (from Step 1)
 - Target protein-binding ligand functionalized with a terminal alkyne
 - Copper(II) sulfate pentahydrate (CuSO4.5H2O)
 - Sodium ascorbate
 - tert-Butanol/water solvent mixture
 - Nitrogen or Argon atmosphere
 - Reaction vessel
 - Stirring apparatus
 - HPLC or Mass Spectrometry for product analysis and purification
- Procedure:



- 1. Dissolve the azide-functionalized E3 ligase ligand (1 equivalent) and the alkyne-functionalized target protein ligand (1 equivalent) in a mixture of tert-butanol and water (1:1).
- 2. Degas the solution by bubbling with nitrogen or argon for 15 minutes.
- 3. Add sodium ascorbate (0.3 equivalents) to the solution, followed by CuSO4·5H2O (0.1 equivalents).
- 4. Stir the reaction mixture at room temperature.
- 5. Monitor the reaction progress by HPLC or LC-MS.
- Once the reaction is complete, dilute the mixture with water and extract the PROTAC product with an appropriate organic solvent.
- 7. Purify the final PROTAC molecule using preparative HPLC.
- 8. Characterize the purified PROTAC by high-resolution mass spectrometry and NMR spectroscopy.

Experimental Workflow and Signaling Pathway

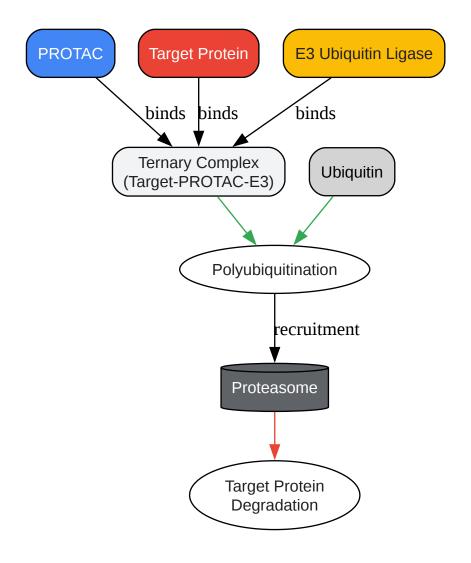
The following diagrams illustrate the experimental workflow for PROTAC synthesis and the general mechanism of PROTAC-mediated protein degradation.





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Caption: Experimental workflow for PROTAC synthesis and validation.



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Caption: PROTAC-mediated protein degradation pathway.

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